
4-(2-Methylthiazol-4-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylthiazol-4-yl)butan-2-one is a chemical compound with the molecular formula C8H11NOS It is a thiazole derivative, which means it contains a five-membered ring structure composed of both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylthiazol-4-yl)butan-2-one typically involves the reaction of 2-methylthiazole with a suitable butanone derivative. One common method is the alkylation of 2-methylthiazole with 4-bromo-2-butanone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-(2-Methylthiazol-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the thiazole ring.
科学的研究の応用
4-(2-Methylthiazol-4-yl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 4-(2-Methylthiazol-4-yl)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various biochemical pathways, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
4-(2-Methylthiazol-4-yl)butan-1-amine: Another thiazole derivative with similar structural features but different functional groups.
4-(2-Methylthiazol-4-yl)phenyl]acetamide: Contains a thiazole ring and is investigated for its anticancer activity.
Uniqueness
4-(2-Methylthiazol-4-yl)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thiazole ring structure is a versatile scaffold that can be modified to create a wide range of derivatives with diverse applications.
特性
分子式 |
C8H11NOS |
|---|---|
分子量 |
169.25 g/mol |
IUPAC名 |
4-(2-methyl-1,3-thiazol-4-yl)butan-2-one |
InChI |
InChI=1S/C8H11NOS/c1-6(10)3-4-8-5-11-7(2)9-8/h5H,3-4H2,1-2H3 |
InChIキー |
AYPDWJCUCOYMQS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


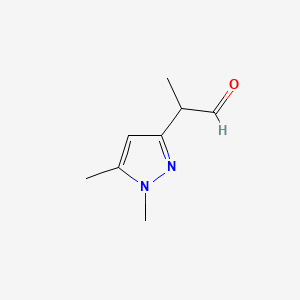
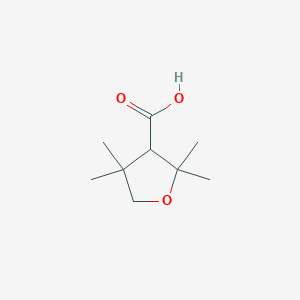

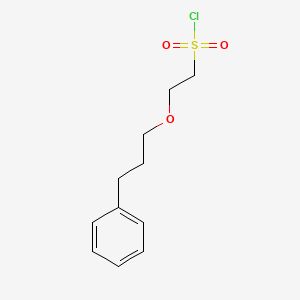
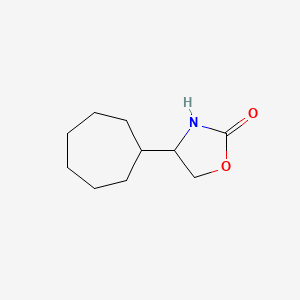
![2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride](/img/structure/B13615838.png)

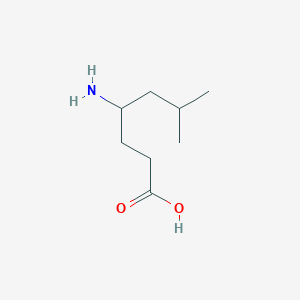

![[1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine](/img/structure/B13615868.png)
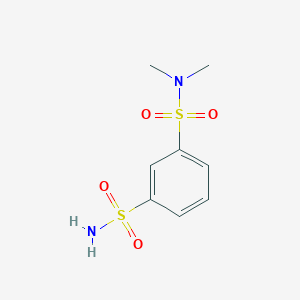

![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)

